molecular formula C12H18N2O4S B3132745 (R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide CAS No. 376594-72-8

(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide

Cat. No. B3132745
CAS RN: 376594-72-8
M. Wt: 286.35 g/mol
InChI Key: KBRRVIDCPNQYTO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide, also known as (R)-NPPPS, is an organosulfur compound that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of lab experiments, and its unique structure and properties have been studied in detail.

Scientific Research Applications

Biocatalysis in Drug Metabolism

One notable application involves the use of biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, exemplified by LY451395. This compound, a potent potentiator of AMPA receptors, is metabolized extensively in preclinical species. Through microbial-based surrogate biocatalytic systems, researchers have been able to produce mammalian metabolites in sufficient quantities for structural characterization, aiding in the study of drug metabolism and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Organic Synthesis

In organic chemistry, the compound has been used in the asymmetric arylation of α,β-unsaturated imines, resulting in high enantioselectivity and yields. This process, catalyzed by rhodium and involving sulfonamide as a key functional group, demonstrates the compound's utility in the catalytic asymmetric synthesis of allylic amines, which can be further converted to valuable derivatives without loss of enantiomeric purity (Hayashi & Ishigedani, 2001).

Sulfonamide Synthesis

The synthesis of sulfonamides, including those related to (R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide, highlights a mild and efficient sulfur-phenolate exchange method. This approach enables the preparation of a wide range of sulfonamides at room temperature, offering a viable alternative to traditional methods with comparable or better yields and reaction times (van den Boom & Zuilhof, 2023).

Enzyme Inhibition Studies

Research into the inhibition of carbonic anhydrase (CA) isoforms by sulfonamide derivatives, including aromatic and bis-sulfonamides, reveals moderate inhibitory activity against specific isoforms. This underscores the potential for designing effective CA inhibitors using the sulfonamide functional group, which is central to the structure of compounds like this compound (Winum et al., 2006).

Gas Separation Technologies

The application in materials science is exemplified by sulfonated polyimide membranes, where the incorporation of sulfonamide groups enhances gas separation properties. These membranes show increased selectivity and permeability for certain gas mixtures, highlighting the compound's relevance in developing advanced materials for gas separation and filtration technologies (Tanaka et al., 2006).

properties

IUPAC Name

N-[(2R)-2-(4-nitrophenyl)propyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9(2)19(17,18)13-8-10(3)11-4-6-12(7-5-11)14(15)16/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRVIDCPNQYTO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Reactant of Route 4
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Reactant of Route 6
(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.